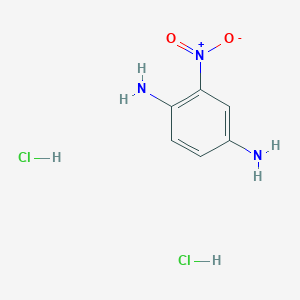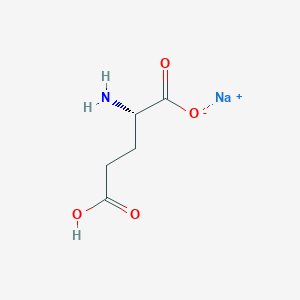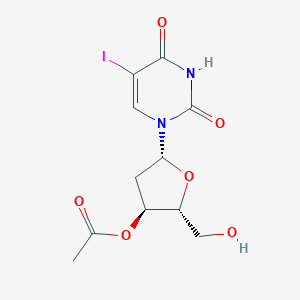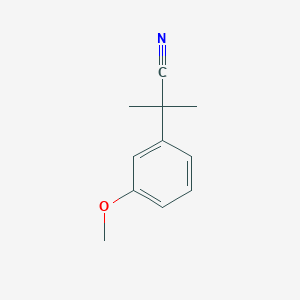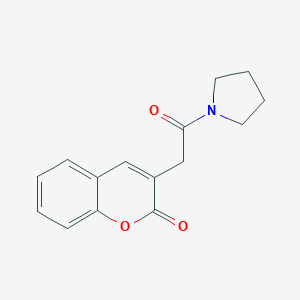
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is a chemical compound that belongs to the coumarin family. This compound has been studied extensively for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化和生理效应
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which can help in the treatment of various types of cancer. It has been found to have anti-bacterial properties, which can help in the treatment of various bacterial infections.
实验室实验的优点和局限性
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has various advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful compound for studying the mechanisms of various diseases. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are various future directions for the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-. One of the major directions is the development of more potent and selective inhibitors of various enzymes and signaling pathways in the body. This can help in the development of more effective treatments for various diseases. Another direction is the study of the potential use of this compound in the treatment of Alzheimer's disease. Overall, the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has the potential to lead to the development of new and effective treatments for various diseases.
合成方法
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- can be synthesized using various methods. One of the most common methods is the Pechmann condensation reaction. In this method, salicylaldehyde and acetic anhydride are reacted in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with pyrrolidine and chloroacetic acid to obtain coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-.
科学研究应用
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been extensively studied for its various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
属性
CAS 编号 |
18186-67-9 |
|---|---|
产品名称 |
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- |
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-7-3-4-8-16)10-12-9-11-5-1-2-6-13(11)19-15(12)18/h1-2,5-6,9H,3-4,7-8,10H2 |
InChI 键 |
ATMOOXXFMHQVMN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
规范 SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
其他 CAS 编号 |
18186-67-9 |
同义词 |
3-[(1-Pyrrolidinylcarbonyl)methyl]coumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



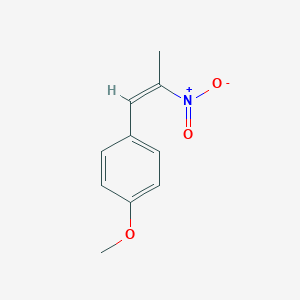
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)

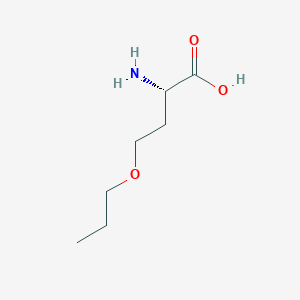


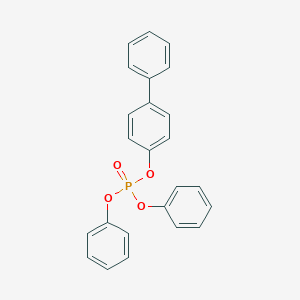
![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)

